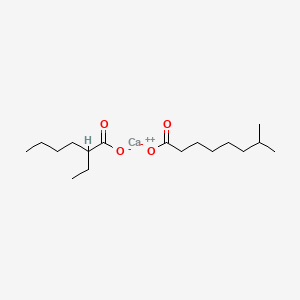
(2-Ethylhexanoato-O)(isononanoato-O)calcium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethylhexanoato-O)(isononanoato-O)calcium is a chemical compound with the molecular formula C17H32CaO4 and a molecular weight of 340.51158 g/mol . This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylhexanoato-O)(isononanoato-O)calcium typically involves the reaction of calcium oxide or calcium hydroxide with 2-ethylhexanoic acid and isononanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
CaO+2-Ethylhexanoic Acid+Isononanoic Acid→this compound+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
(2-Ethylhexanoato-O)(isononanoato-O)calcium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of calcium oxide and other by-products.
Substitution: It can participate in substitution reactions where the organic ligands are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and substituting agents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield calcium oxide, while substitution reactions may produce various substituted calcium compounds.
Aplicaciones Científicas De Investigación
(2-Ethylhexanoato-O)(isononanoato-O)calcium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems and as a calcium supplement.
Medicine: Explored for its potential therapeutic effects and as a component in pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of (2-Ethylhexanoato-O)(isononanoato-O)calcium involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, in biological systems, it may interact with calcium-binding proteins, influencing cellular processes like signal transduction and muscle contraction.
Comparación Con Compuestos Similares
Similar Compounds
Calcium 2-ethylhexanoate: Similar in structure but lacks the isononanoate ligand.
Calcium isononanoate: Similar in structure but lacks the 2-ethylhexanoate ligand.
Uniqueness
(2-Ethylhexanoato-O)(isononanoato-O)calcium is unique due to the presence of both 2-ethylhexanoate and isononanoate ligands, which confer distinct chemical and physical properties. This dual-ligand structure enhances its stability and reactivity compared to compounds with a single ligand .
Propiedades
Número CAS |
94247-33-3 |
|---|---|
Fórmula molecular |
C17H32CaO4 |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
calcium;2-ethylhexanoate;7-methyloctanoate |
InChI |
InChI=1S/C9H18O2.C8H16O2.Ca/c1-8(2)6-4-3-5-7-9(10)11;1-3-5-6-7(4-2)8(9)10;/h8H,3-7H2,1-2H3,(H,10,11);7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
Clave InChI |
PXPRSNOGFXQYIW-UHFFFAOYSA-L |
SMILES canónico |
CCCCC(CC)C(=O)[O-].CC(C)CCCCCC(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




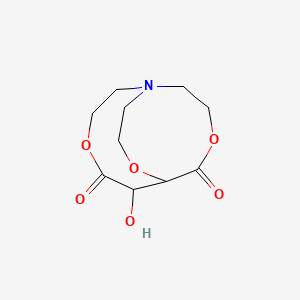

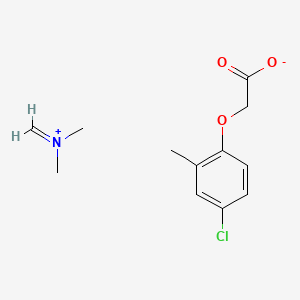

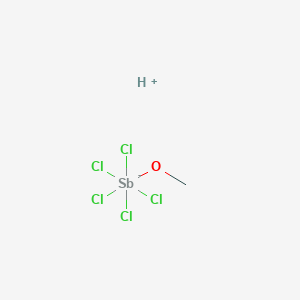
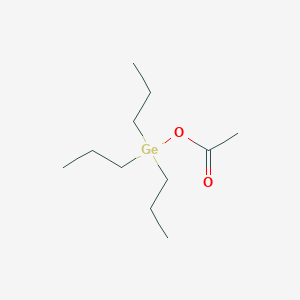


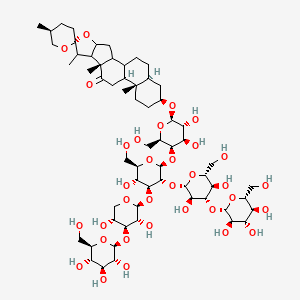
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid](/img/structure/B12654119.png)


